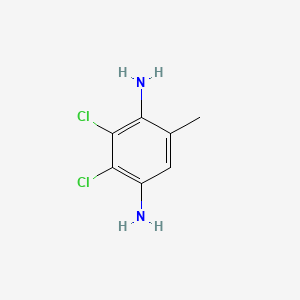
8-溴异喹啉-1(2H)-酮
描述
8-Bromoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H6BrNO2 . It belongs to the class of isoquinoline derivatives and contains a bromine atom substituted at the 8-position of the isoquinoline ring. This compound exhibits interesting properties and has been studied for various applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Bromoisoquinolin-1(2H)-one involves several methods, including bromination of isoquinoline derivatives or cyclization reactions. Researchers have reported various synthetic routes, and the choice depends on the desired regioselectivity and functional group compatibility. Detailed synthetic procedures can be found in the literature .
Molecular Structure Analysis
The molecular structure of 8-Bromoisoquinolin-1(2H)-one consists of an isoquinoline core with a bromine atom attached to the 8-position. The compound adopts a planar geometry due to the aromatic nature of the isoquinoline ring. The bromine substitution affects the electronic properties and reactivity of the molecule, making it a valuable building block for further chemical transformations .
Physical And Chemical Properties Analysis
科学研究应用
合成和有机化学应用
化合物8-溴异喹啉-1(2H)-酮是有机合成中的多功能中间体。一个显著的应用涉及通过钯催化的不同条件下的电环反应有选择性地合成它。这种方法对于将溴引入有机分子具有重要意义,展示了它在合成有机化学中的实用性 (Hong-ping Zhang, Hong‐Yan Li, & Hongzhan Xiao, 2013)。此外,通过钯催化的邻位C-H键活化和分子内N-C环化相结合的交叉偶联策略已经被开发出来,用于从α-溴酮和苯甲酰胺合成异喹啉-1(2H)-酮,产生各种异喹啉-1(2H)-酮衍生物 (C. Xie, Zhenya Dai, Yadi Niu, & Chen Ma, 2018)。
用于生理学研究的光去保护基
8-溴异喹啉-1(2H)-酮衍生物,特别是8-溴-7-羟基喹啉(BHQ),已被用作光去保护基。BHQ可以通过单光子激发(1PE)和双光子激发(2PE)有效光解,使其适用于通过时间和空间控制释放生物活性分子来研究细胞生理学。这种应用对于在实时和活体组织中研究生理功能特别相关,因为BHQ具有低荧光和水溶性,可以与生物功能的荧光指示剂一起使用 (Yue Zhu, Christopher M. Pavlos, J. Toscano, & T. M. Dore, 2006)。
光化学和光物理学
8-溴异喹啉-1(2H)-酮的衍生物BHQ的光化学已经被探索,因为它具有对多光子诱导光解高灵敏度的潜力作为光敏保护基。BHQ的光化学性质使其成为体内研究的理想候选,提供了溶解度、光稳定性和低固有荧光之间的平衡。其应用延伸到在生物信使中控制释放羧酸,展示了8-溴异喹啉-1(2H)-酮衍生物在光化学研究中的潜力 (O. Fedoryak & T. M. Dore, 2002)。
配体设计和金属配合物
8-溴异喹啉-1(2H)-酮衍生物的结构多样性有助于设计新型金属配合物的配体。例如,从8-溴异喹啉-3-醇前体合成8,8′-二芳基取代的3,3′-双异喹啉配体展示了这些化合物在螯合化学中的潜力。这些配体以其内端但不妨碍的特性为特征,突显了8-溴异喹啉-1(2H)-酮衍生物在创建复杂金属螯合物方面的实用性,这些螯合物可能应用于催化、材料科学和治疗剂开发 (F. Durola, David Hanss, P. Roesel, J. Sauvage, & O. Wenger, 2007)。
属性
IUPAC Name |
8-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMZAFRCYDJSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680956 | |
| Record name | 8-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinolin-1(2H)-one | |
CAS RN |
475994-60-6 | |
| Record name | 8-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoisoquinolin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

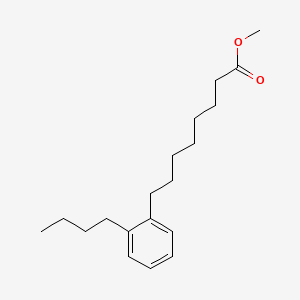

![[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-,(1r)-](/img/structure/B576700.png)
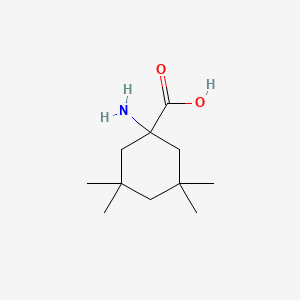
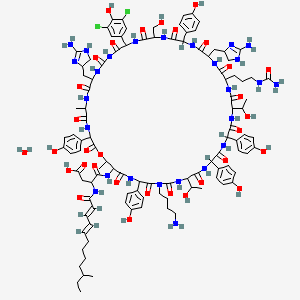
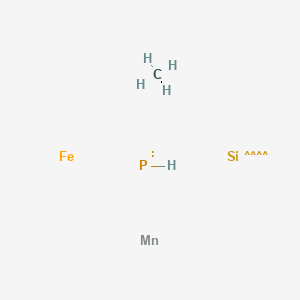
![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)
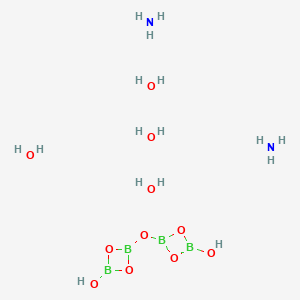
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
